N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide, commonly referred to as GP1a, is a synthetic compound with significant pharmacological properties. It is classified as a cannabinoid receptor 2 inverse agonist, indicating its role in modulating the endocannabinoid system, particularly in relation to pain and inflammation management.
This compound is cataloged under the Chemical Abstracts Service number 511532-96-0 and has been extensively studied for its biological effects. It is available from various chemical suppliers and databases, including ChemicalBook and PubChem, which provide detailed information about its structure and properties .
GP1a falls under the category of indeno[1,2-c]pyrazole derivatives. Its classification as a cannabinoid receptor 2 inverse agonist positions it within the realm of compounds that interact with the endocannabinoid system, specifically targeting the CB2 receptor, which is primarily involved in immune responses and inflammation regulation .
The synthesis of N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide involves several key steps:
Technical details regarding reaction conditions such as temperature, solvents (e.g., dimethyl sulfoxide), and catalysts are critical for optimizing yield and purity during synthesis .
The molecular formula of N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide is C23H22Cl2N4O. Its structure features a complex arrangement that includes:
The three-dimensional conformation can be visualized using molecular modeling software to understand its interaction with biological targets better.
The molecular weight of GP1a is approximately 441.35 g/mol. It exhibits solubility in dimethyl sulfoxide and ethanol at concentrations up to 100 mM .
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide participates in various chemical reactions primarily due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create analogs for further study.
The mechanism of action for N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide primarily involves its interaction with cannabinoid receptor 2. As an inverse agonist:
Data from assays indicate that GP1a has a pEC50 value of approximately 7.1, demonstrating its potency in modulating CB2 receptor activity .
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide appears as a solid with a color range from white to off-white. It should be stored at room temperature away from light.
The compound is characterized by:
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment through techniques like HPLC .
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide has potential applications in:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2